molecular formula C20H21NO3S B2409355 N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methylbenzamide CAS No. 863445-95-8

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methylbenzamide

Cat. No.: B2409355
CAS No.: 863445-95-8
M. Wt: 355.45
InChI Key: XFDBTFZICRWMRA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
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Scientific Research Applications

  • Labeling and Stereochemical Configuration Analysis : A study by Hong et al. (2015) focused on a compound with benzamide functionality, similar to the chemical . This research involved the tritium/hydrogen exchange using an organoiridium catalyst, and the labeled product was analyzed for stereochemical configuration using liquid chromatography and mass spectrometry methods (Hong et al., 2015).

  • Synthesis and Structure Analysis : Research by Skladchikov et al. (2013) involved the synthesis and structural analysis of related N-acyl-N-aryl benzamide derivatives. This study contributes to the understanding of the synthesis and characterization of similar complex molecules (Skladchikov et al., 2013).

  • Chemical Characterization and Potential Applications : Al Mamari and Al Lawati (2019) synthesized a compound with a structure akin to N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methylbenzamide. They characterized it using various spectroscopic methods and identified its potential for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

  • Metabolic Analysis and Mechanistic Insights : A study by Iley and Tolando (2000) explored the oxidative dealkylation of tertiary amides, including compounds structurally similar to the chemical . This study offers insights into the metabolic pathways and mechanisms of similar compounds (Iley & Tolando, 2000).

  • Crystal Structure and Computational Analysis : Bruno et al. (2010) analyzed the crystal structure of a compound with benzamide functionality. The study involved X-ray diffraction and ab initio calculations, providing valuable information on the structural aspects of similar molecules (Bruno et al., 2010).

  • Development of Novel Crystalline Forms for Therapeutic Applications : Norman (2008) discussed the creation of specific crystalline forms of a compound with a similar benzamide structure for treating a range of disorders. This highlights the pharmaceutical applications of such compounds (Norman, 2008).

  • Radiolabeling for Receptor Binding Studies : Xu et al. (2005) focused on radiolabeling benzamide analogues for evaluating their binding to sigma-2 receptors, demonstrating the application of such compounds in receptor studies (Xu et al., 2005).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14-4-6-17(7-5-14)20(22)21(18-8-9-25(23,24)13-18)19-11-15(2)10-16(3)12-19/h4-12,18H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDBTFZICRWMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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